Tormentic acid

Vue d'ensemble

Description

Ce composé est présent dans diverses espèces et familles végétales, notamment les Rosaceae, Lamiaceae, Myrtaceae, Oleaceae, Urticaceae et Boraginaceae . Il est connu pour son large éventail d'activités biologiques, telles que ses propriétés anti-inflammatoires, antidiabétiques, antihyperlipidémiques, hépatoprotectrices, cardioprotectrices, neuroprotectrices, anticancéreuses, anti-ostéoarthritiques, antinociceptives, antioxydantes, anti-mélanogènes, cytotoxiques, antimicrobiennes et antiparasitaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide tormentique implique plusieurs étapes, à partir de triterpènes plus simples. Les voies de synthèse incluent généralement des réactions d'oxydation, de réduction et de cyclisation. Des conditions réactionnelles spécifiques, telles que la température, la pression et l'utilisation de catalyseurs, sont cruciales pour la synthèse réussie de l'acide tormentique .

Méthodes de production industrielle : La production industrielle d'acide tormentique est souvent réalisée par extraction à partir de sources végétales. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol ou le méthanol pour isoler le composé des matières végétales. Des techniques avancées comme la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier l'acide tormentique extrait .

Analyse Des Réactions Chimiques

Types de réactions : L'acide tormentique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à la formation de dérivés réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants incluent les halogènes et les agents alkylants.

Principaux produits :

4. Applications de la recherche scientifique

L'acide tormentique a un large éventail d'applications de recherche scientifique, notamment :

Chimie :

Biologie :

Médecine :

- Investigué pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le diabète, le cancer et la fibrose hépatique .

Industrie :

5. Mécanisme d'action

Le mécanisme d'action de l'acide tormentique implique plusieurs cibles moléculaires et voies :

Anti-inflammatoire : Inhibe la production de cytokines et d'enzymes pro-inflammatoires.

Antidiabétique : Améliore la sensibilité à l'insuline et l'absorption du glucose.

Anticancéreux : Induit l'apoptose et inhibe la prolifération cellulaire.

Hépatoprotecteur : Réduit le stress oxydatif et l'inflammation dans les cellules hépatiques

Applications De Recherche Scientifique

Pharmacological Properties

Tormentic acid exhibits a wide range of pharmacological activities, including:

- Anti-inflammatory : It has been shown to inhibit inflammation through various signaling pathways, including the nuclear factor-κB (NF-κB) pathway, which is crucial in inflammatory responses .

- Antidiabetic : Research indicates that this compound possesses hypoglycemic effects, making it a candidate for managing diabetes .

- Hepatoprotective : Studies demonstrate its ability to protect the liver from damage induced by toxins such as acetaminophen and carbon tetrachloride .

- Neuroprotective : this compound has shown promise in protecting against neurodegenerative diseases by reducing amyloid beta-induced toxicity and improving cognitive functions in animal models of Alzheimer's disease .

- Anticancer : It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells, by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in APP/PS1 transgenic mice, a model for Alzheimer's disease. The results indicated that treatment with this compound significantly reduced amyloid beta deposits and improved cognitive abilities as measured by the Morris water maze test. Additionally, it attenuated neuroinflammation and apoptosis in neuronal cells .

Hepatic Fibrosis Amelioration

In another research study focusing on hepatic fibrosis induced by carbon tetrachloride, this compound administration resulted in significant alleviation of liver injury. Histopathological evaluations showed improved liver architecture and reduced fibrosis markers, indicating its potential as a therapeutic agent for liver diseases .

Anti-fatigue Properties

Recent studies have highlighted the anti-fatigue effects of this compound in both in vitro and in vivo models. In C2C12 myoblast cells stimulated with hydrogen peroxide, this compound reduced markers of oxidative stress and inflammation. In animal models subjected to forced swimming tests, it significantly increased endurance while decreasing fatigue indicators .

Summary Table of Biological Activities

Mécanisme D'action

Tormentic acid is compared with other pentacyclic triterpenes, such as:

- Ursolic acid

- Oleanolic acid

- Betulinic acid

Uniqueness: this compound is unique due to its specific hydroxylation pattern and its broad spectrum of biological activities. While similar compounds like ursolic acid and oleanolic acid also exhibit various biological activities, this compound’s unique structure contributes to its distinct pharmacological properties .

Comparaison Avec Des Composés Similaires

L'acide tormentique est comparé à d'autres triterpènes pentacycliques, tels que :

- Acide ursolique

- Acide oléanolique

- Acide bétulique

Unicité : L'acide tormentique est unique en raison de son motif d'hydroxylation spécifique et de son large éventail d'activités biologiques. Alors que des composés similaires comme l'acide ursolique et l'acide oléanolique présentent également diverses activités biologiques, la structure unique de l'acide tormentique contribue à ses propriétés pharmacologiques distinctes .

Liste des composés similaires :

- Acide ursolique

- Acide oléanolique

- Acide bétulique

Activité Biologique

Tormentic acid (TA), a pentacyclic triterpene, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

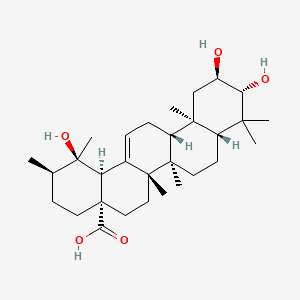

This compound is primarily derived from various plant species, notably from the genus Potentilla, and has been identified as a key bioactive compound. Its chemical structure is characterized as 2α,3β,19α-trihydroxyurs-2-en-28-oic acid. Research indicates that this compound exhibits a wide range of biological activities including:

- Anti-inflammatory

- Antidiabetic

- Anticancer

- Hepatoprotective

- Neuroprotective

- Antimicrobial

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In a study involving mice, TA was shown to reduce inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The treatment with TA notably decreased inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

2. Antidiabetic Effects

Research has indicated that this compound possesses antidiabetic properties. In vitro studies revealed that TA can lower blood glucose levels and improve insulin sensitivity in diabetic models . A detailed examination showed that TA modulates glucose metabolism through various signaling pathways, contributing to its hypoglycemic effects .

3. Hepatoprotective Properties

This compound has been extensively studied for its hepatoprotective effects. In an experiment involving acetaminophen-induced liver damage in mice, pre-treatment with TA significantly reduced serum levels of liver enzymes (AST and ALT), indicating protection against hepatotoxicity . The compound also inhibited oxidative stress markers and inflammatory cytokines associated with liver injury.

Anticancer Potential

Several studies have explored the anticancer effects of this compound. Notably, TA has been shown to inhibit the proliferation of various cancer cell lines, including cisplatin-resistant cervical cancer cells (HeLa). The underlying mechanisms involve the induction of apoptosis and modulation of cell cycle regulators .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a range of pathogens. In vitro studies have confirmed its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/ml to 100 µg/ml depending on the bacterial strain . Additionally, TA has demonstrated antifungal activity, further supporting its potential as an antimicrobial agent.

The biological activities of this compound can be attributed to several biochemical mechanisms:

- Inhibition of inflammatory pathways : TA modulates the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.

- Antioxidant activity : It scavenges reactive oxygen species (ROS), protecting cells from oxidative damage.

- Regulation of metabolic pathways : TA influences glucose metabolism and lipid profiles, contributing to its antidiabetic and hepatoprotective effects.

Case Study 1: Hepatoprotective Effects in Mice

In a controlled study, mice pre-treated with this compound showed significant reductions in liver enzyme levels following acetaminophen administration compared to untreated controls. The study highlighted the protective role of TA against drug-induced liver injury by mitigating oxidative stress and inflammation .

Case Study 2: Anticancer Activity in Cervical Cancer Cells

A recent investigation into the anticancer properties of this compound revealed that it effectively induced apoptosis in cisplatin-resistant cervical cancer cells. The findings suggest that TA could serve as a promising candidate for developing new cancer therapies targeting resistant cell lines .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVUXGFZHDKYLS-BLIWDXROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930135 | |

| Record name | 2,3,19-Trihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13850-16-3 | |

| Record name | Tormentic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13850-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacarandic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013850163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,19-Trihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORMENTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL8LH7U78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.